7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine
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Overview
Description
7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[5,4-d]pyrimidine core, followed by the introduction of the dichlorophenyl and chloromethylphenyl groups through substitution reactions. Common reagents used in these steps include chlorinating agents, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism by which 7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-Dichlorophenyl)-3-phenylpyrazolo[5,4-d]pyrimidine
- 3-(3-Chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is unique due to the presence of both dichlorophenyl and chloromethylphenyl groups. These groups can impart distinct chemical and biological properties, making the compound a valuable subject for research and development.
Properties
Molecular Formula |
C19H11Cl3N6 |
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Molecular Weight |
429.7 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-(2,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H11Cl3N6/c1-10-2-4-12(7-15(10)21)28-17-14(8-24-28)19-26-25-18(27(19)9-23-17)13-5-3-11(20)6-16(13)22/h2-9H,1H3 |
InChI Key |
RGUOKKNOULTVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)Cl)Cl)Cl |
Origin of Product |
United States |
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